(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene (4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite.
Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Ethane is an alkane comprising of two carbon atoms. It has a role as a refrigerant and a plant metabolite. It is a gas molecular entity and an alkane.
Ethane is a natural product found in Humulus lupulus, Aster scaber, and other organisms with data available.
A two carbon alkane with the formula H3C-CH3.
Brand Name: Vulcanchem
CAS No.: 19888-33-6
VCID: VC20742438
InChI: InChI=1S/C2H6/c1-2/h1-2H3
SMILES: CC1=CCCC2(C(O2)CC(C=CC1)(C)C)C
Molecular Formula: C2H6
C2H6
CH3CH3
Molecular Weight: 30.07 g/mol

(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene

CAS No.: 19888-33-6

Cat. No.: VC20742438

Molecular Formula: C2H6
C2H6
CH3CH3

Molecular Weight: 30.07 g/mol

* For research use only. Not for human or veterinary use.

(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene - 19888-33-6

CAS No. 19888-33-6
Molecular Formula C2H6
C2H6
CH3CH3
Molecular Weight 30.07 g/mol
IUPAC Name ethane
Standard InChI InChI=1S/C2H6/c1-2/h1-2H3
Standard InChI Key OTMSDBZUPAUEDD-UHFFFAOYSA-N
Isomeric SMILES C/C/1=C/CCC2(C(O2)CC(/C=C\C1)(C)C)C
SMILES CC1=CCCC2(C(O2)CC(C=CC1)(C)C)C
Canonical SMILES CC
Boiling Point -127.5 °F at 760 mmHg (USCG, 1999)
-88.6 °C
-89 °C
Colorform Colorless gas
Flash Point -211 °F (USCG, 1999)
-211 °F
-135 °C (-211 °F) - closed cup
Flammable gas
Melting Point -279.9 °F (USCG, 1999)
-182.794 °C
-183 °C

Structural Properties and Chemical Characteristics

Predicted Physical Properties

Based on related compounds, (4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene would likely exhibit the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateLiquid or crystalline solid at room temperatureBased on similar bicyclic epoxides
SolubilityLimited water solubility, good solubility in organic solventsBased on non-polar nature and similar compounds
LogPApproximately 4-5Extrapolated from 4,4,7,7-tetramethyl-1,9-decadiene (LogP = 4.97120)
Boiling Point>200°C (at standard pressure)Estimated from molecular weight and structure
StabilityPotentially reactive at the epoxide functionalityBased on known epoxide chemistry

Synthesis and Production

Analytical Characterization Techniques

For the characterization of such complex structures, several analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, and correlation spectroscopy (COSY, HMQC, HMBC) would be essential for structural confirmation, as demonstrated with related compounds .

  • Gas Chromatography (GC): For purity assessment and reaction monitoring, GC analysis using specialized columns (e.g., DB-5HT capillary column) with appropriate temperature programming would be utilized .

  • Chiral GC Analysis: For determining enantiomeric purity, especially if the compound exhibits stereogenic centers .

  • Infrared Spectroscopy (IR): To identify functional groups, particularly the epoxide and alkene moieties .

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and structural confirmation, typically using electrospray ionization (ESI) techniques .

Biological Activities and Applications

Antiproliferative Activity of Related Compounds

Research on hydroxylated derivatives of bicyclic tetramethyl-substituted γ-lactones has revealed significant antiproliferative activities against canine cancer cell lines. The table below summarizes findings for three hydroxylated derivatives against two cancer cell lines:

Cell LineCompound (IC₅₀ μg/mL)
Compound 2
CLB 7033.21 ± 2.14
GL-128.67 ± 1.91

Note: All hydroxylated derivatives showed statistical similarity in their activity against the respective cell lines .

These findings suggest that bicyclic compounds with tetramethyl substitution may possess inherent anticancer properties. The mechanism of action appears to be independent of the specific position of functional groups, as all tested compounds exhibited similar activities regardless of the hydroxyl group position .

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